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Cat. No.: B1670840

Application Notes and Protocols for DNA2 Inhibitor
C5

Audience: Researchers, scientists, and drug development professionals.

Introduction: DNA replication and repair nuclease 2 (DNA2) is a multifunctional enzyme
possessing both helicase and nuclease activities, which are critical for maintaining genome
stability. It plays a key role in DNA end resection during homologous recombination (HR) repair
of double-strand breaks and in the restart of stalled replication forks.[1][2] Due to the frequent
upregulation of DNA repair proteins in cancer cells, DNA2 has emerged as a promising
therapeutic target.[1][2]

C5 (also known as 4-hydroxy-8-nitroquinoline-3-carboxylic acid or NSC-15765) is a selective,
competitive small molecule inhibitor of DNA2.[1][2][3][4][5] It binds to the helicase domain of
DNAZ2, blocking the enzyme's ability to bind to its DNA substrate.[1] This allosterically inhibits
the nuclease, DNA-dependent ATPase, and helicase functions of DNA2, making C5 a valuable
tool for studying DNA repair and a potential lead compound for sensitizing cancer cells to
chemotherapeutic agents.[1][3][5]

Data Presentation

The optimal concentration of C5 is highly dependent on the experimental context, including the
cell line and the specific biological question being addressed. The following tables summarize
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key quantitative data for C5.

Table 1: In Vitro Enzymatic and Binding Inhibition of DNA2 by C5

Parameter IC50 Value

Description

Enzymatic Nuclease Activity ~20 uM

The concentration of C5
required to inhibit 50% of
DNAZ2's nuclease activity in a

cell-free enzymatic assay.[1][3]

(4105116171

DNA Substrate Binding ~30 pM

The concentration of C5
needed to reduce the
formation of the DNA2-
substrate complex by 50% in
an electrophoretic mobility shift
assay (EMSA).[1]

Table 2: Cellular IC50 Values of C5 in Cancer Cell Lines

Cell Line Type IC50 Range Treatment Duration  Notes

Panel of 18 human Demonstrates a broad

cancer cell lines range of sensitivity

) ] 7 UM - 70 uM 7 days )

(including breast, across different

colon, etc.) cancer types.[1][6]
This lower IC50 was
observed when used
in combination with

MCF7 (Breast - N

1.9 uM Not specified PARP inhibitor

Cancer)

MK4827 (0.8 uM),
indicating strong

synergy.[7]

Table 3: Effective Concentrations of C5 in Specific Cellular Assays
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] ] C5 Treatment
Experiment Cell Line . . Outcome
Concentration Duration
Confirmed that
cells with DNA2
On-target
o MCF7 (Human), knockdown or
cytotoxicity 1uM 4 days
o MES (Mouse) knockout are
validation .
more resistant to
C5.[6]
o Prevented
Inhibition of )
accumulation of
ssDNA 5 hours (co- )
] U20S ) single-stranded
accumulation at 20 uM treatment with 4 o
o (Osteosarcoma) DNA, mimicking
stalled replication mM HU)
DNA2
forks
knockdown.[1]
Showed strong
o synergistic cell
Sensitization to MCF7 (Breast -~ o
S 2 uM Not specified killing when
PARP inhibitors Cancer) ) ]
combined with 1
UM MK4827.[7]
Homologous C5 treatment
Recombination was shown to
: U20s . N
(HR) & Single- Not specified 3 days inhibit both
. (Osteosarcoma) o
Strand Annealing recombination
(SSA) Assays pathways.
C5 treatment
mimics DNA2
_ knockout,
Cell Cycle Various Cancer - N ]
] Not specified Not specified leading to cell
Analysis Cells )
cycle arrest in
the late S/G2
phase.
Mandatory Visualizations
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Signaling and Workflow Diagrams
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Caption: Mechanism of DNA2 inhibitor C5 action.
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General Experimental Workflow

1. Cell Seeding
(e.g., 96-well or 6-well plate)

y

2. Cell Adherence
(Incubate overnight)

:

3. C5 Treatment
(Add serial dilutions of C5
and/or co-treatment agent)

;

4. Incubation
(Specified duration, e.g., 24-72h)

5. Cellular/Biochemical Assay

Cell Viability Assay Immunofluorescence Western Blot
(MTT, CellTiter-Glo) (p-RPA, YH2AX) (DNA repair proteins)

6. Data Acquisition & Analysis
(Calculate IC50, quantify foci, etc.)

Click to download full resolution via product page

Caption: General workflow for C5 inhibitor experiments.
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DNAZ2 Role in DNA Repair & C5 Inhibition
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Caption: C5 inhibits DNA2-mediated DNA repair pathways.

Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination Assay
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This protocol is used to determine the concentration of C5 that inhibits cell growth by 50%
(1C50).

Materials:

e Cancer cell line of interest

o Complete cell culture medium

o 96-well clear-bottom cell culture plates

e DNA2 Inhibitor C5 stock solution (e.g., 10 mM in DMSO)

¢ Vehicle control (DMSO)

o MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
o Plate reader (spectrophotometer or luminometer)

Procedure:

o Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 2,000-
5,000 cells per well in 100 pL of medium. Incubate overnight (37°C, 5% COz2) to allow for
attachment.

e Compound Preparation: Prepare serial dilutions of C5 in complete medium. A typical
concentration range to test is 0.1 uM to 100 uM. Prepare a vehicle control with the same final
concentration of DMSO as the highest C5 concentration.

o Treatment: Carefully remove the medium from the wells and add 100 uL of the C5 dilutions
or vehicle control. Include wells with medium only as a background control.

 Incubation: Incubate the plate for the desired period (e.g., 72 hours to 7 days, depending on
the cell line's doubling time).[6]

 Viability Measurement (MTT Example):

o Add 10 pL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
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o Remove the medium and add 100 pL of DMSO to each well to dissolve the formazan
crystals.

o Measure the absorbance at 570 nm using a plate reader.

o Data Analysis:
o Subtract the background absorbance from all readings.

o Normalize the data by expressing the absorbance of treated wells as a percentage of the
vehicle control wells (% Viability).

o Plot % Viability against the log of C5 concentration and use non-linear regression (dose-
response curve) to calculate the IC50 value.

Protocol 2: Immunofluorescence Staining for DNA
Damage Foci

This protocol can be used to visualize the accumulation of single-stranded DNA by staining for
phosphorylated Replication Protein A (p-RPA), a marker of replication stress.[1]

Materials:

Cells grown on glass coverslips in a 12- or 24-well plate

e C5 inhibitor and/or other DNA damaging agents (e.g., Hydroxyurea)
¢ Phosphate-Buffered Saline (PBS)

» 4% Paraformaldehyde (PFA) for fixation

e 0.25% Triton X-100 in PBS for permeabilization

» Blocking Buffer (e.g., 5% BSAin PBS)

e Primary antibody (e.g., anti-phospho-RPA)

e Fluorophore-conjugated secondary antibody
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e DAPI for nuclear counterstain
o Antifade mounting medium
Procedure:

o Cell Culture and Treatment: Seed cells on coverslips. The next day, treat the cells with C5
(e.g., 20 uM) with or without a replication stress-inducing agent (e.g., 4 mM Hydroxyurea) for
the desired time (e.g., 5 hours).[1]

o Fixation: Wash cells twice with cold PBS. Fix with 4% PFA for 15 minutes at room
temperature.

o Permeabilization: Wash twice with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10
minutes.

e Blocking: Wash twice with PBS. Block with Blocking Buffer for 1 hour at room temperature.

o Primary Antibody Incubation: Dilute the primary anti-p-RPA antibody in Blocking Buffer. Add
the diluted antibody to the coverslips and incubate overnight at 4°C in a humidified chamber.

o Secondary Antibody Incubation: Wash coverslips three times with PBS. Dilute the
fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room
temperature, protected from light.

e Staining and Mounting: Wash three times with PBS. Stain with DAPI (1 pg/mL) for 5 minutes.
Wash once with PBS. Mount the coverslips onto glass slides using antifade mounting
medium.

e Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images
and quantify the number of foci per nucleus using image analysis software (e.g., ImageJ).

Protocol 3: Western Blotting for DNA Repair Proteins

This protocol allows for the analysis of protein expression levels, which can be altered in
response to DNA2 inhibition.

Materials:
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Cells cultured in 6-well plates or 10 cm dishes

C5 inhibitor

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels, running buffer, and transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary and HRP-conjugated secondary antibodies

Chemiluminescent substrate (ECL)

Procedure:

Cell Treatment and Lysis: Treat cells with the desired concentration of C5 for a specified
time. Wash cells with cold PBS and lyse them directly in the dish with ice-cold RIPA buffer.

Protein Quantification: Scrape the cell lysate, collect it, and centrifuge to pellet cell debris.
Determine the protein concentration of the supernatant using a BCA assay.

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample
buffer and boil at 95°C for 5 minutes.

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 pg) onto an SDS-
PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.
Incubate the membrane with the desired primary antibody (e.g., anti-DNA2, anti-p-Chk1)
overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash
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again and apply the ECL substrate.

e Imaging: Detect the chemiluminescent signal using an imaging system. Analyze band
intensities relative to a loading control (e.g., B-actin or GAPDH).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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